BenchChemオンラインストアへようこそ!

CLK8

Circadian biology Protein-protein interaction inhibitor CLOCK-BMAL1 complex

CLK8 is the only commercially available tool compound that directly disrupts the CLOCK-BMAL1 protein-protein interface—not a kinase inhibitor. Validated by CLOCK-F80A/K220A mutant rescue, it enables unambiguous on-target interrogation of circadian amplitude regulation without confounding period effects. Unlike pan-CLK kinase inhibitors (e.g., TG003, KH-CB19) or indirect modulators (e.g., SR9009, KL001), CLK8 targets a genetically validated mechanism distinct from ATP-competitive kinase inhibition. ≥98% HPLC purity ensures reproducible results in cellular Bmal1-dLuc reporter assays (10–40 μM) and in vivo circadian phenotyping (25 mg/kg i.p.). Choose CLK8 for stringent CLOCK-dependent transcriptional studies.

Molecular Formula C29H26N2O6
Molecular Weight 498.5 g/mol
Cat. No. B2986779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLK8
Molecular FormulaC29H26N2O6
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C
InChIInChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32)
InChIKeySVELPNHVEDZZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CLK8: A First-in-Class CLOCK-BMAL1 Interaction Inhibitor for Circadian Rhythm Amplitude Research and Procurement


CLK8 (CAS 898920-65-5) is a small-molecule probe that directly binds the circadian locomotor output cycles kaput (CLOCK) protein and disrupts its heterodimerization with brain and muscle Arnt-like protein-1 (BMAL1). Identified via structure-based virtual screening of approximately two million compounds, CLK8 specifically interferes with CLOCK nuclear translocation and reduces CLOCK-BMAL1 complex formation without affecting period length [1]. Unlike broad kinase inhibitors or indirect modulators of the circadian feedback loop, CLK8 provides a targeted chemical tool for dissecting CLOCK-dependent transcriptional regulation and for rescuing dampened circadian amplitude in cellular and in vivo models [1]. The compound is commercially available with validated purity (≥98% by HPLC) and defined solubility (≥50 mg/mL in DMSO), making it suitable for reproducible circadian biology research .

Why CLK8 Cannot Be Replaced by Pan-CLK Kinase Inhibitors or Other Circadian Modulators: A Procurement Rationale


CLK8 is frequently misclassified due to its nomenclature; it is not a CDC-like kinase (CLK) inhibitor but rather a direct CLOCK protein antagonist. Substituting CLK8 with pan-CLK kinase inhibitors (e.g., TG003, KH-CB19) or with indirect circadian modulators (e.g., REV-ERB agonists like SR9009, CRY stabilizers like KL001) will yield fundamentally different biological outcomes and confound experimental interpretation. Specifically, TG003 (IC₅₀: 15–200 nM against CLK1/2/4) and KH-CB19 (IC₅₀: 19.7 nM against CLK1) target the ATP-binding pocket of CDC-like kinases and modulate alternative splicing via SR protein phosphorylation—a mechanism entirely distinct from CLK8's disruption of the CLOCK-BMAL1 protein-protein interface [1]. Furthermore, amplitude-enhancing molecules like CEM3 and ISX-9 act through uncharacterized or indirect pathways, whereas CLK8 offers a genetically validated, on-target mechanism confirmed by CLOCK-F80A/K220A mutant rescue experiments [2]. For studies requiring specific interrogation of CLOCK-dependent transcriptional amplitude without confounding period effects or off-target splicing modulation, CLK8 is the only commercially available tool compound with direct binding evidence and mutant validation [2].

CLK8 Procurement Evidence: Head-to-Head Quantitative Differentiation from Circadian Modulator Comparators


Mechanism of Action Differentiation: Direct CLOCK Binding vs. Indirect Circadian Modulation

CLK8 is the only commercially available small molecule demonstrated to bind directly to the CLOCK protein at the PAS-A domain interface, disrupting CLOCK-BMAL1 heterodimerization. In co-immunoprecipitation assays, CLK8 (10–40 μM) reduced CLOCK-BMAL1 interaction in a dose-dependent manner in HEK293T cells, whereas the interaction of the CLOCK-F80A,K220A double mutant with BMAL1 was unaffected, confirming on-target engagement [1]. In contrast, comparator molecules act through distinct and indirect mechanisms: Nobiletin enhances circadian amplitude via ROR nuclear receptor activation (EC₅₀ not defined for CLOCK binding) [2]; ISX-9 potentiates CaMKIIδ-mediated BMAL1 phosphorylation without directly binding CLOCK [3]; and CEM3 increases amplitude through an uncharacterized pathway [4].

Circadian biology Protein-protein interaction inhibitor CLOCK-BMAL1 complex

Cellular Circadian Amplitude Enhancement: Dose-Dependent Efficacy in Bmal1-dLuc Reporter Assays

CLK8 produces a dose-dependent increase in circadian amplitude in multiple cell lines without altering period length. In Bmal1-dLuc U2OS cells, CLK8 at 10, 20, and 40 μM increased relative amplitude by approximately 1.5-fold, 2.0-fold, and 2.5-fold compared to DMSO control (n=3, p<0.05 to p<0.001), with no significant period change [1]. Comparable amplitude enhancement was observed in Bmal1-dLuc NIH 3T3 cells and primary mouse skin fibroblasts [1]. In contrast, the pan-CLK kinase inhibitor TG003 (20 μM) reduces SR protein phosphorylation but does not increase circadian amplitude; instead, TG003 lengthens circadian period in some cellular models [2]. Nobiletin enhances amplitude in PER2::Luc U2OS cells but exhibits variable efficacy across cell lines, with subtle effects in U2OS compared to MCF7 [3].

Circadian rhythm Amplitude modulation Reporter gene assay

In Vivo Circadian Amplitude Enhancement: Mouse Behavioral and Molecular Validation

CLK8 is validated in vivo for circadian amplitude enhancement with a defined safety window. A single intraperitoneal dose of CLK8 (25 mg/kg) in C57BL/6J mice significantly enhanced the amplitude of locomotor activity rhythms under constant darkness without altering period length [1]. At the molecular level, CLK8 (25 mg/kg) decreased nuclear CLOCK abundance in liver tissue while leaving BMAL1 and CRY1 levels unaltered, confirming target engagement in a physiological context [1]. Acute toxicity screening revealed no mortality or clinical signs (dyspnea, hyporeflexia, reduced locomotor activity, piloerection, hunched posture, corneal opacity) at doses up to 25 mg/kg [1]. In contrast, CEM3 and ISX-9 have been evaluated in vivo but lack comparable target engagement data or mutant rescue validation [2][3].

In vivo pharmacology Circadian rhythm Therapeutic candidate

CLK8: Validated Application Scenarios for Circadian Rhythm Amplitude Research and Therapeutic Development


Dissecting CLOCK-Dependent Transcriptional Amplitude in Cellular Circadian Models

CLK8 is ideally suited for experiments requiring specific interrogation of the CLOCK-BMAL1 transcriptional axis in cellular circadian reporter assays. Researchers can apply CLK8 at 10–40 μM in Bmal1-dLuc U2OS or NIH 3T3 cells over 4–6 days to achieve dose-dependent amplitude enhancement (1.5- to 2.5-fold) without altering period length, enabling robust separation of amplitude and period regulatory mechanisms [1]. The compound's validated lack of cytotoxicity at these concentrations (cell viability >80% at 40 μM) ensures that observed effects are not confounded by cellular stress responses . This application scenario is directly supported by the quantitative amplitude enhancement data presented in Section 3, Evidence Item 2.

In Vivo Validation of CLOCK Antagonism in Circadian Rhythm Mouse Models

CLK8 is the only commercially available tool for in vivo pharmacological validation of CLOCK-dependent circadian phenotypes. A single intraperitoneal injection of 25 mg/kg CLK8 in C57BL/6J mice enhances circadian locomotor activity amplitude under constant darkness and reduces nuclear CLOCK abundance in liver tissue without affecting BMAL1 or CRY1 levels [1]. This application is particularly valuable for studies investigating the role of circadian amplitude dampening in metabolic disorders, aging, or mood dysregulation, where CLOCK antagonism can rescue compromised rhythms [2]. The in vivo efficacy and target engagement data are detailed in Section 3, Evidence Item 3.

Negative Control for CLOCK-Dependent Phenotypes Using Mutant Cell Lines

CLK8 provides a unique opportunity for stringent on-target validation via the CLOCK-F80A,K220A double mutant. In HEK293T cells expressing the CLOCK-F80A,K220A mutant, CLK8 (10–40 μM) fails to disrupt the CLOCK-BMAL1 interaction, whereas the wild-type interaction is reduced in a dose-dependent manner [1]. Researchers can leverage this mutant rescue paradigm to confirm that observed phenotypic effects are specifically attributable to CLOCK antagonism rather than off-target activities. This application is essential for studies requiring rigorous target validation and is directly supported by the mechanism-of-action evidence in Section 3, Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for CLK8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.